N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide
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Overview
Description
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-4-PROPOXYBENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-4-PROPOXYBENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Amide Bond Formation: The final step involves the formation of the amide bond between the benzodiazole derivative and 4-propoxybenzoic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-4-PROPOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-4-PROPOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-4-PROPOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1H-1,3-BENZODIAZOL-2-YL)-3-PHENYL-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOL-4-YL]-2,2,2-TRIFLUOROACETAMIDE
- N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-2-PHENYLBUTANAMIDE
Uniqueness
N-[5-(1H-1,3-BENZODIAZOL-2-YL)-2-METHYLPHENYL]-4-PROPOXYBENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C24H23N3O2 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C24H23N3O2/c1-3-14-29-19-12-10-17(11-13-19)24(28)27-22-15-18(9-8-16(22)2)23-25-20-6-4-5-7-21(20)26-23/h4-13,15H,3,14H2,1-2H3,(H,25,26)(H,27,28) |
InChI Key |
RWOIJKCUXBGHFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
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